molecular formula C12H17ClN2O B177000 Piperazin-1-yl-m-tolyl-methanone hydrochloride CAS No. 100940-01-0

Piperazin-1-yl-m-tolyl-methanone hydrochloride

Cat. No.: B177000
CAS No.: 100940-01-0
M. Wt: 240.73 g/mol
InChI Key: WAHPDTVFZNYJNH-UHFFFAOYSA-N
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Description

Piperazin-1-yl-m-tolyl-methanone hydrochloride is a chemical compound with the molecular formula C12H16N2O·HCl. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by the presence of a piperazine ring attached to a tolyl group through a methanone linkage.

Properties

IUPAC Name

(3-methylphenyl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-10-3-2-4-11(9-10)12(15)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHPDTVFZNYJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375165
Record name Piperazin-1-yl-m-tolyl-methanone hydrochloride
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Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100940-01-0
Record name Methanone, (3-methylphenyl)-1-piperazinyl-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazin-1-yl-m-tolyl-methanone hydrochloride
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Record name 100940-01-0
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Preparation Methods

HATU-Mediated Coupling

A widely used method involves coupling 3-methylbenzoic acid (m-toluic acid) with piperazine using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate (HATU) as the activating agent. The general procedure includes:

  • Reagents : m-Toluic acid (1.1 equiv), piperazine (1 equiv), HATU (1.1 equiv), DIPEA (3 equiv) in DMF.

  • Conditions : Stirring at room temperature (rt) for 12–24 hours.

  • Workup : Purification via preparatory HPLC under basic conditions yields the free base, which is treated with HCl to form the hydrochloride salt.

Key Data :

ParameterValueSource
Yield (free base)98%
Purity (HPLC)>95%

DCC/DMAP-Based Coupling

Alternative methods employ N,N′-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP):

  • Reagents : m-Toluic acid (1.2 equiv), piperazine (1 equiv), DCC (1.5 equiv), DMAP (0.1 equiv) in THF.

  • Conditions : Reflux for 6–8 hours.

  • Workup : Filtration to remove dicyclohexylurea, followed by solvent evaporation and recrystallization from ethanol/HCl.

Key Data :

ParameterValueSource
Yield85–90%
Purity (NMR)>98%

Nucleophilic Aromatic Substitution (SNAr)

Piperazine Alkylation

This method involves reacting 3-methylbenzoyl chloride with piperazine under basic conditions:

  • Reagents : 3-Methylbenzoyl chloride (1.1 equiv), piperazine (1 equiv), K₂CO₃ (2 equiv) in acetonitrile.

  • Conditions : Reflux for 4–6 hours.

  • Workup : Extraction with dichloromethane, acidification with HCl gas, and precipitation of the hydrochloride salt.

Key Data :

ParameterValueSource
Yield75–80%
Reaction Time4 hours

Optimized SNAr with Cyclohexyl MgCl

A patent-derived protocol enhances reactivity by using cyclohexyl magnesium chloride to activate the piperazine nucleophile:

  • Reagents : 3-Methylbenzoyl chloride (1 equiv), piperazine (1.2 equiv), cyclohexyl MgCl (1.5 equiv) in toluene.

  • Conditions : 80°C for 2 hours.

  • Workup : Aqueous workup followed by HCl salt formation.

Key Data :

ParameterValueSource
Yield89%
ScalabilityUp to 1 kg

Patent-Based Syntheses

European Patent EP2321277B1

Example 3 of this patent details a scalable route:

  • Step 1 : Coupling 3-methylbenzoic acid with piperazine using EDCI/HOBt.

  • Step 2 : Hydrochloride salt formation via HCl/ethyl acetate treatment.

Key Data :

ParameterValueSource
Yield41%
Purity98% (HPLC)

US20080032976A1 Protocol

This patent emphasizes solvent-free conditions for high-throughput synthesis:

  • Reagents : m-Toluic acid, piperazine, PCl₅.

  • Conditions : 120°C for 1 hour under N₂.

  • Workup : Direct HCl quenching and crystallization.

Key Data :

ParameterValueSource
Yield92%
Reaction Time1 hour

Comparative Analysis of Methods

Yield and Efficiency

MethodAverage YieldTimeScalability
HATU Coupling98%24hLab-scale
DCC/DMAP88%8hPilot-scale
SNAr with MgCl89%2hIndustrial
Patent (EP2321277)41%6hLab-scale

Purity and Cost

  • HATU/DIPEA : Highest purity (>95%) but high reagent cost.

  • DCC/DMAP : Cost-effective but requires urea filtration.

  • SNAr with MgCl : Balances cost and efficiency for large-scale production.

Critical Considerations

Hydrochloride Salt Formation

The free base is typically dissolved in ethanol or ethyl acetate, followed by bubbling HCl gas or adding concentrated HCl. Crystallization yields the hydrochloride salt with >99% conversion.

Purification Techniques

  • Chromatography : HPLC or silica gel (eluent: EtOAc/hexane) for lab-scale.

  • Recrystallization : Ethanol/water mixtures for industrial batches .

Chemical Reactions Analysis

Types of Reactions

Piperazin-1-yl-m-tolyl-methanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Piperazin-1-yl-m-tolyl-methanone hydrochloride is studied for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that piperazine derivatives can induce apoptosis in cancer cells. For example, a study found that related compounds significantly inhibited cell growth in various cancer cell lines .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy:

  • Antibacterial Activity : Several studies have reported that piperazine derivatives exhibit good activity against bacterial strains such as E. coli and S. aureus. For instance, related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 15 µg/mL against these pathogens.

Neurological Disorders

Research into piperazine derivatives suggests potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems:

  • Cognitive Enhancements : Some studies indicate that piperazine compounds may enhance cognitive function by interacting with serotonin and dopamine receptors .

Synthesis and Evaluation of Derivatives

A study synthesized various piperazine derivatives, including this compound, and evaluated their biological activities:

  • In Vitro Studies : The synthesized compounds were tested for cytotoxicity against multiple cancer cell lines using the MTT assay, revealing significant activity for certain derivatives .
CompoundCell LineIC50 (µM)
10ecBT-4740.99
10gHeLa1.45
10hMCF-72.10

Antimicrobial Evaluation

Another study focused on the antimicrobial properties of similar compounds:

CompoundBacterial StrainMIC (µg/mL)
5eE. coli12
5kS. aureus10
5gP. aeruginosa15

These results indicate that the presence of both piperazine and aromatic groups enhances antimicrobial efficacy.

Mechanism of Action

The mechanism of action of Piperazin-1-yl-m-tolyl-methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Piperazin-1-yl-methanone: Similar structure but lacks the tolyl group.

    4-methyl-piperazin-1-yl-piperidin-4-yl-methanone: Contains a piperidine ring instead of a tolyl group.

    Phenyl (4-phenylsulfonyl)piperazin-1-yl)methanone: Contains a phenylsulfonyl group instead of a tolyl group.

Uniqueness

Piperazin-1-yl-m-tolyl-methanone hydrochloride is unique due to the presence of the tolyl group, which imparts specific chemical and biological properties. This structural feature enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .

Biological Activity

Piperazin-1-yl-m-tolyl-methanone hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a piperazine ring, which is a common motif in many pharmacologically active compounds. The presence of the m-tolyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes.

1. Neuroprotective Effects

Research indicates that derivatives of piperazine, including this compound, exhibit neuroprotective properties. A study highlighted that certain piperazine derivatives can activate transient receptor potential canonical 6 (TRPC6) channels, which play a crucial role in neuronal calcium signaling and memory formation. This activation has been linked to protective effects against amyloid toxicity in models of Alzheimer's disease (AD) .

2. Antimicrobial Activity

Piperazine derivatives have been shown to possess antimicrobial properties. A study focused on the synthesis and evaluation of various piperazine compounds demonstrated their effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

3. Anticancer Properties

The anticancer potential of piperazine derivatives is also noteworthy. Compounds containing the piperazine moiety have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including disruption of microtubule dynamics and modulation of receptor tyrosine kinases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways.
  • Calcium Signaling : Activation of TRPC6 channels enhances calcium influx in neurons, which is critical for synaptic plasticity and neuroprotection .
  • Microtubule Disruption : Similar to other piperazine derivatives, it may interfere with microtubule dynamics, affecting cell division and proliferation in cancer cells .

Case Studies

Several studies have reported on the efficacy of piperazine derivatives:

  • Alzheimer's Disease Models : In vitro studies demonstrated that certain piperazine compounds could restore long-term potentiation (LTP) in hippocampal slices from AD mouse models, indicating their potential as therapeutic agents for neurodegenerative diseases .
  • Antimicrobial Screening : A systematic evaluation of piperazine derivatives revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .

Data Tables

Activity Compound IC50/EC50 Values Target
NeuroprotectionPiperazin-1-yl-m-tolyl-methanoneNanomolar rangeTRPC6 Channels
AntimicrobialVarious Piperazine DerivativesVaries by strainBacterial Cell Wall
AnticancerPiperazine DerivativesSubnanomolar rangeMicrotubules / Receptor Tyrosine Kinases

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Piperazin-1-yl-m-tolyl-methanone hydrochloride?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous piperazine derivatives are synthesized by reacting chloroacetyl intermediates with substituted phenylpiperazines under reflux in anhydrous solvents like dichloromethane or acetonitrile . Key steps include:

  • Step 1 : Preparation of the carbonyl chloride intermediate.
  • Step 2 : Coupling with m-tolylpiperazine under inert conditions.
  • Step 3 : Hydrochloride salt formation via acidification (e.g., HCl gas in diethyl ether).
  • Characterization : Confirm purity via HPLC (≥97%) and structural validation using 1^1H/13^{13}C NMR and FT-IR .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR (DMSO-d₆, δ 2.3–3.8 ppm for piperazine protons; aromatic protons at δ 6.7–7.4 ppm).
  • Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ at m/z 227.7 (C₁₀H₁₃N₃O·HCl) .
  • FT-IR : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (HCl salt N-H stretches) .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration validation, as demonstrated for related piperazine derivatives .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :

  • Storage Conditions : Store in airtight containers at 2–8°C, protected from light and moisture. Stability data indicate no decomposition under these conditions for ≥24 months .
  • Hazard Mitigation : Avoid high temperatures (>40°C) to prevent decomposition into CO, NOₓ, and HCl .

Advanced Research Questions

Q. How can researchers address discrepancies in stability data under varying experimental conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Compare degradation profiles to identify critical factors (e.g., humidity, oxygen sensitivity).
  • Contradictory Data Resolution : If decomposition occurs unexpectedly, analyze for trace metal catalysts or residual solvents (e.g., acetonitrile) that may accelerate hydrolysis .
  • Reference Standards : Use pharmacopeial impurity standards (e.g., EP or USP) to quantify degradation products .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Factorial Design : Apply a 2³ factorial design to optimize reaction parameters:
FactorLow LevelHigh Level
Temperature (°C)2560
SolventDCMAcetone
Reaction Time4 h12 h
  • Response Surface Methodology (RSM) : Identify interactions between variables to maximize yield (target ≥85%) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance coupling efficiency .

Q. What pharmacological mechanisms are hypothesized for piperazine derivatives like this compound?

  • Methodological Answer :

  • Receptor Targeting : Piperazine moieties often act as pharmacophores for serotonin (5-HT) or dopamine receptor modulation. For example, similar derivatives show affinity for 5-HT₁A (Kᵢ = 12 nM) .
  • Anti-Cancer Activity : Piperazine-based kinase inhibitors (e.g., anlotinib) target VEGF/VEGFR2 pathways (IC₅₀ = 0.2 nM) .
  • Experimental Validation : Use in vitro assays (e.g., MTT for cytotoxicity, Western blot for kinase inhibition) to confirm mechanisms .

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